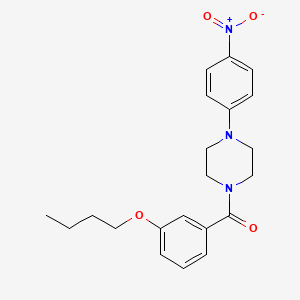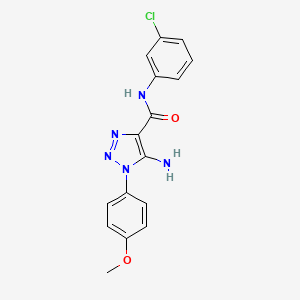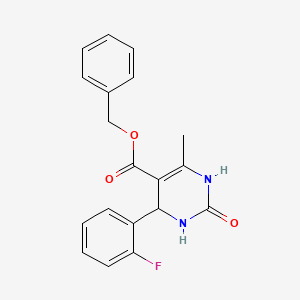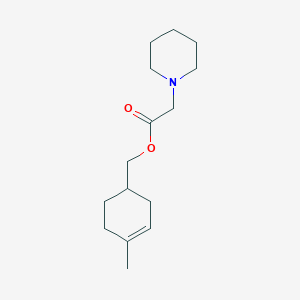![molecular formula C18H18N4O B4988972 2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide is a chemical compound that belongs to the class of pyrazole-based inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors have been extensively studied in recent years due to their potential in cancer therapy.
Mecanismo De Acción
2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide works by inhibiting the activity of this compound enzymes. This compound enzymes are involved in the repair of single-strand DNA breaks. Inhibition of this compound leads to the accumulation of DNA damage and eventually cell death in cancer cells with defective DNA repair mechanisms such as those with BRCA mutations. This compound inhibitors also have immunomodulatory effects and can enhance the activity of the immune system against cancer cells (4).
Biochemical and Physiological Effects:
This compound has been shown to have potent this compound inhibitory activity in vitro and in vivo (5). In preclinical studies, it has been shown to have antitumor activity in various cancer models including breast, ovarian, and lung cancer (6). This compound inhibitors have been associated with adverse effects such as hematological toxicity, gastrointestinal toxicity, and fatigue (7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide can be used as a tool compound in basic research to study the role of this compound enzymes in DNA repair mechanisms and cancer biology. It can also be used in drug discovery programs to develop more potent and selective this compound inhibitors. However, the use of this compound inhibitors in lab experiments requires caution as they can interfere with DNA repair mechanisms and affect cell viability.
Direcciones Futuras
The future directions for 2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide include the development of more potent and selective this compound inhibitors for cancer therapy. This compound inhibitors have shown promising results in clinical trials, but there is still a need for more effective and less toxic drugs. The combination of this compound inhibitors with other anticancer agents such as chemotherapy and immunotherapy is also an area of active research. This compound inhibitors have shown potential in other areas such as neurodegenerative diseases and inflammation, and their use in these areas is also being explored (8).
Conclusion:
This compound is a potent this compound inhibitor that has shown promising results in preclinical studies as a monotherapy or in combination with other anticancer agents. This compound inhibitors have the potential to revolutionize cancer therapy by targeting DNA repair mechanisms in cancer cells. However, their use requires caution as they can interfere with DNA repair mechanisms and affect cell viability. The development of more potent and selective this compound inhibitors and their combination with other anticancer agents is an area of active research.
Métodos De Síntesis
The synthesis of 2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 3-bromopyridine-2-carboxylic acid in the presence of a suitable base such as potassium carbonate. The resulting product is then subjected to N-alkylation using 2-bromo-N-methylpropanamide to yield the final compound. The synthesis has been reported in the literature (1) and can be carried out on a small scale in a standard organic chemistry laboratory.
Aplicaciones Científicas De Investigación
2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide has been extensively studied for its potential as a this compound inhibitor in cancer therapy. This compound inhibitors have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other anticancer agents (2). This compound inhibitors work by inhibiting the activity of this compound enzymes, which are involved in DNA repair mechanisms. Inhibition of this compound leads to the accumulation of DNA damage and eventually cell death in cancer cells with defective DNA repair mechanisms such as those with BRCA mutations (3).
Propiedades
IUPAC Name |
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12(2)18(23)21-16-7-4-9-19-17(16)14-6-3-5-13(11-14)15-8-10-20-22-15/h3-12H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYVTNZFGJHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


